3-(3-Chlorophenyl)-3-(2-phenylacetamido)propanoic acid

Acetyl-CoA Carboxylase Metabolic Disease Enzyme Inhibition

3-(3-Chlorophenyl)-3-(2-phenylacetamido)propanoic acid, also referred to as (+/-)-N-Phenylacetyl-3-(3-chlorophenyl)-β-alanine, is a synthetic racemic β-amino acid derivative (C₁₇H₁₆ClNO₃, MW 317.77 g/mol) featuring a meta-chlorophenyl substituent and an N-phenylacetyl moiety. Unlike simple β-alanine analogs, this compound exhibits a distinct pharmacological profile, demonstrating measurable inhibitory activity against human Acetyl-CoA Carboxylase 1 (ACC1) and select cytochrome P450 enzymes, positioning it as a specialized tool for metabolic and drug metabolism research rather than a generic building block.

Molecular Formula C17H16ClNO3
Molecular Weight 317.8 g/mol
CAS No. 262429-48-1
Cat. No. B3256001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Chlorophenyl)-3-(2-phenylacetamido)propanoic acid
CAS262429-48-1
Molecular FormulaC17H16ClNO3
Molecular Weight317.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(=O)NC(CC(=O)O)C2=CC(=CC=C2)Cl
InChIInChI=1S/C17H16ClNO3/c18-14-8-4-7-13(10-14)15(11-17(21)22)19-16(20)9-12-5-2-1-3-6-12/h1-8,10,15H,9,11H2,(H,19,20)(H,21,22)
InChIKeyKPNXJVGYPYRCHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Chlorophenyl)-3-(2-phenylacetamido)propanoic Acid (CAS 262429-48-1): Core Identity and Pharmacological Probe Context


3-(3-Chlorophenyl)-3-(2-phenylacetamido)propanoic acid, also referred to as (+/-)-N-Phenylacetyl-3-(3-chlorophenyl)-β-alanine, is a synthetic racemic β-amino acid derivative (C₁₇H₁₆ClNO₃, MW 317.77 g/mol) featuring a meta-chlorophenyl substituent and an N-phenylacetyl moiety . Unlike simple β-alanine analogs, this compound exhibits a distinct pharmacological profile, demonstrating measurable inhibitory activity against human Acetyl-CoA Carboxylase 1 (ACC1) and select cytochrome P450 enzymes, positioning it as a specialized tool for metabolic and drug metabolism research rather than a generic building block [1].

Why Generic β-Amino Acid or Isomeric Substitution Fails for 3-(3-Chlorophenyl)-3-(2-phenylacetamido)propanoic Acid


In-class compounds such as 3-(4-chlorophenyl)-3-(2-phenylacetamido)propanoic acid (CAS 171002-19-0) or 3-phenyl-3-(2-phenylacetamido)propanoic acid share the same core scaffold but differ critically in substituent position or absence . The meta-chlorine substitution pattern on the phenyl ring of CAS 262429-48-1 is a key determinant of molecular recognition at targets like ACC1, where even minor positional shifts can alter hydrogen-bonding networks and hydrophobic pocket occupancy, leading to significant differences in inhibitory potency and cytochrome P450 selectivity [1]. Consequently, pharmacological or analytical data generated with one positional isomer cannot be reliably extrapolated to another.

Quantitative Differentiation Guide: ACC1 and CYP450 Profiling of 3-(3-Chlorophenyl)-3-(2-phenylacetamido)propanoic Acid


ACC1 Inhibitory Potency: Quantitative Baseline vs. In-Class Expectation

The target compound inhibits recombinant human ACC1 with an IC₅₀ of 1,950 nM in a cell-free enzymatic assay monitoring conversion of acetyl-CoA to malonyl-CoA [1]. While direct comparator data for the 4-chloro isomer in an identical ACC1 assay is not publicly available, typical unsubstituted or para-substituted β-phenylalanine derivatives in this chemotype class often exhibit significantly weaker ACC1 engagement (IC₅₀ >10 µM) due to suboptimal hydrophobic contacts in the ACC1 binding pocket [2]. This quantitative baseline establishes the meta-chloro derivative as a measurably active ACC1 ligand, a feature not guaranteed by mere scaffold similarity.

Acetyl-CoA Carboxylase Metabolic Disease Enzyme Inhibition

CYP2C19 vs. CYP1A2 Selectivity Window: A Practical Differentiator for Drug Interaction Studies

In a panel of human cytochrome P450 enzymes, 3-(3-chlorophenyl)-3-(2-phenylacetamido)propanoic acid demonstrated an IC₅₀ of 18,000 nM against CYP2C19 and an IC₅₀ of >20,000 nM against CYP1A2 [1]. This yields a selectivity ratio of approximately 1:1, indicating no strong preferential inhibition of one isoform over the other at these concentrations, but importantly, both values fall in the low-micromolar range—high enough to suggest a low risk of potent CYP inhibition at typical in vitro testing concentrations (≤10 µM). Compared to many lipophilic β-amino acid derivatives that exhibit sub-micromolar CYP inhibition (class-level observation), this profile makes the compound a cleaner chemical probe for cellular assays where minimal CYP engagement is desired.

CYP450 Inhibition Drug-Drug Interaction ADME-Tox

Enantiomeric Resolution Potential: Documented Enzymatic Route to Single Enantiomers

The racemic mixture can be resolved via enantioselective acylation using penicillin G acylase from Alcaligenes faecalis, achieving enantiomeric excess of product (eeₚ) >98% and enantiomeric excess of substrate (eeₛ) >95% within 45-90 minutes under optimized conditions (pH 11, 25°C, 3:1 phenylacetamide to substrate) . In contrast, the 4-chloro positional isomer (CAS 171002-19-0) has not been documented in similar enzymatic resolution studies, making the meta-chloro derivative uniquely positioned for labs requiring enantiopure material for stereospecific biological assays.

Chiral Resolution Penicillin G Acylase Enantiopure Synthesis

Optimal Scientific Use Cases for 3-(3-Chlorophenyl)-3-(2-phenylacetamido)propanoic Acid Based on Quantitative Evidence


ACC1-Mediated Metabolic Pathway Probing in Hepatocyte Models

Leveraging its confirmed ACC1 inhibitory activity (IC₅₀ 1.95 µM), this compound serves as a tool to modulate de novo lipogenesis in hepatic cell lines (e.g., HepG2) at concentrations well below its CYP inhibition thresholds, enabling cleaner phenotypic readouts than weaker ACC1 ligands or promiscuous lipophilic amines [1].

Enantiopure Chiral Probe Synthesis for Neurotransmitter Analog Research

The established penicillin G acylase-mediated resolution method (ee >98%) allows researchers to obtain single enantiomers for investigating stereospecific interactions with amino acid receptors or transporters, a capability not yet demonstrated for the 4-chloro positional isomer .

CYP Liability Benchmarking in Early Drug Discovery Panels

With measured CYP2C19 and CYP1A2 IC₅₀ values in the high micromolar range (18-20 µM), this compound can serve as a low-CYP-inhibition reference standard when profiling newer chemical entities within the β-amino acid chemotype, helping to contextualize structure-CYP relationships [2].

Building Block for Diversified Phenylacetamide Libraries

Its dual functional handles (carboxylic acid and phenylacetamido groups) make it a versatile intermediate for generating focused compound libraries through amide coupling or esterification, with the meta-chloro substituent providing a distinct physicochemical signature (LogP ~3.6) compared to para-substituted analogs .

Quote Request

Request a Quote for 3-(3-Chlorophenyl)-3-(2-phenylacetamido)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.